molecular formula C8H10BNO3 B041511 4-Acetamidophenylboronic acid CAS No. 101251-09-6

4-Acetamidophenylboronic acid

Cat. No.: B041511
CAS No.: 101251-09-6
M. Wt: 178.98 g/mol
InChI Key: VYEWTHXZHHATTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

4-Acetamidophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including kinase inhibitors and modulators of survival motor neuron protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetanilide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenolic derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed:

Comparison with Similar Compounds

  • 4-Carboxyphenylboronic acid
  • 3-Aminophenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 4-Mercaptophenylboronic acid

Comparison: 4-Acetamidophenylboronic acid is unique due to its acetamido group, which imparts distinct chemical reactivity and biological activity compared to other phenylboronic acids. For instance, the presence of the acetamido group enhances its ability to form hydrogen bonds, making it more effective in certain biological applications .

Properties

IUPAC Name

(4-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEWTHXZHHATTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370427
Record name 4-Acetamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101251-09-6
Record name 4-Acetamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamidophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamidophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Acetamidophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Acetamidophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Acetamidophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Acetamidophenylboronic acid
Reactant of Route 6
4-Acetamidophenylboronic acid
Customer
Q & A

Q1: How does 4-Acetamidophenylboronic acid compare to Acetaminophen in terms of analgesic effects and potential liver toxicity?

A1: Research suggests that this compound exhibits a stronger analgesic effect compared to Acetaminophen at equimolar doses in a hot plate test using C57bl/6 mice. [] This enhanced effect is attributed to its higher affinity for the TRPV1 channel, a key target involved in pain perception. [] Interestingly, this compound demonstrated a safer profile regarding hepatotoxicity. Mice treated with this compound did not exhibit elevated liver enzyme activity, unlike those administered with Acetaminophen, which showed dose-dependent increases. [] Histological analysis revealed less severe cellular damage in the liver tissues of this compound treated mice compared to Acetaminophen groups. [] Furthermore, this compound presented a higher LD50 value (409 mg/kg) than Acetaminophen (338 mg/kg), further supporting its potentially safer profile. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.